molecular formula C14H22N2O4 B3392391 CbzNH-PEG2-CH2CH2NH2 CAS No. 169744-02-9

CbzNH-PEG2-CH2CH2NH2

Cat. No.: B3392391
CAS No.: 169744-02-9
M. Wt: 282.34 g/mol
InChI Key: RPEJOLSCRIIGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CbzNH-PEG2-CH2CH2NH2, also known as benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a compound that belongs to the polyethylene glycol (PEG) family. It is characterized by the presence of a benzyl carbamate group (Cbz) and a polyethylene glycol (PEG) spacer. This compound is widely used in various scientific fields due to its unique properties, such as increased water solubility and reactivity with various functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CbzNH-PEG2-CH2CH2NH2 typically involves the following steps:

    Protection of the amine group: The starting material, 2-(2-(2-aminoethoxy)ethoxy)ethanol, is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate to form the benzyl carbamate-protected intermediate.

    PEGylation: The protected intermediate is then reacted with polyethylene glycol (PEG) under basic conditions to form the desired product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: CbzNH-PEG2-CH2CH2NH2 undergoes various chemical reactions, including:

    Hydrogenolysis: The benzyl carbamate group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst, resulting in the formation of a free amine.

    Substitution Reactions: The amine group can react with carboxylic acids, activated esters, and carbonyl compounds to form amides, ureas, and imines, respectively

Common Reagents and Conditions:

    Hydrogenolysis: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reactions: Carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), carbonyl compounds (e.g., aldehydes, ketones)

Major Products:

    Free Amine: Formed by hydrogenolysis of the benzyl carbamate group.

    Amides, Ureas, Imines: Formed by substitution reactions with carboxylic acids, activated esters, and carbonyl compounds

Scientific Research Applications

CbzNH-PEG2-CH2CH2NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and as a protecting group for amines.

    Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of CbzNH-PEG2-CH2CH2NH2 involves its ability to react with various functional groups due to the presence of the amine and benzyl carbamate groups. The polyethylene glycol (PEG) spacer increases the water solubility of the compound, making it suitable for use in aqueous environments. The benzyl carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

  • CbzNH-PEG1-CH2CH2NH2
  • CbzNH-PEG3-CH2CH2NH2
  • CbzNH-PEG4-CH2CH2NH2
  • CbzNH-PEG6-CH2CH2NH2
  • CbzNH-PEG12-CH2CH2NH2

Comparison: CbzNH-PEG2-CH2CH2NH2 is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG spacers (e.g., CbzNH-PEG1-CH2CH2NH2), it offers better solubility and flexibility. Compared to longer PEG spacers (e.g., CbzNH-PEG12-CH2CH2NH2), it provides a more compact structure, which can be advantageous in certain applications .

Properties

IUPAC Name

benzyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c15-6-8-18-10-11-19-9-7-16-14(17)20-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEJOLSCRIIGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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